
5-(6-Chloro-1H-benzimidazole-2-sulfonyl)-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((5-Chloro-1H-benzo[d]imidazol-2-yl)sulfonyl)-2-nitroaniline is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and dyes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((5-Chloro-1H-benzo[d]imidazol-2-yl)sulfonyl)-2-nitroaniline typically involves multiple steps, starting with the formation of the benzimidazole core. One common method involves the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions. The introduction of the sulfonyl group can be achieved through sulfonation reactions using reagents like chlorosulfonic acid or sulfur trioxide. The nitro group is usually introduced via nitration reactions using nitric acid or a nitrating mixture. The chlorine atom can be incorporated through halogenation reactions using reagents like thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-((5-Chloro-1H-benzo[d]imidazol-2-yl)sulfonyl)-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of 5-((5-Amino-1H-benzo[d]imidazol-2-yl)sulfonyl)-2-nitroaniline.
Substitution: Formation of various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
5-((5-Chloro-1H-benzo[d]imidazol-2-yl)sulfonyl)-2-nitroaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 5-((5-Chloro-1H-benzo[d]imidazol-2-yl)sulfonyl)-2-nitroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in inflammation and cancer .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-1H-benzo[d]imidazole-2-sulfonamide
- 2-Nitro-5-chlorobenzimidazole
- 5-Chloro-2-nitroaniline
Uniqueness
5-((5-Chloro-1H-benzo[d]imidazol-2-yl)sulfonyl)-2-nitroaniline is unique due to the presence of both the sulfonyl and nitro groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
89028-84-2 |
|---|---|
Formule moléculaire |
C13H9ClN4O4S |
Poids moléculaire |
352.75 g/mol |
Nom IUPAC |
5-[(6-chloro-1H-benzimidazol-2-yl)sulfonyl]-2-nitroaniline |
InChI |
InChI=1S/C13H9ClN4O4S/c14-7-1-3-10-11(5-7)17-13(16-10)23(21,22)8-2-4-12(18(19)20)9(15)6-8/h1-6H,15H2,(H,16,17) |
Clé InChI |
UTEWETXXFARTCO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)C2=NC3=C(N2)C=C(C=C3)Cl)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




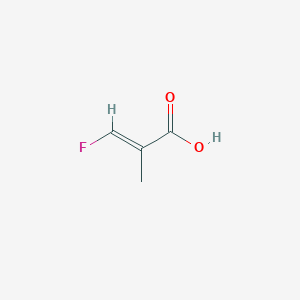
![2-(((2R,4aR,6S,7R,8R,8aS)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)acetic acid](/img/structure/B15220049.png)

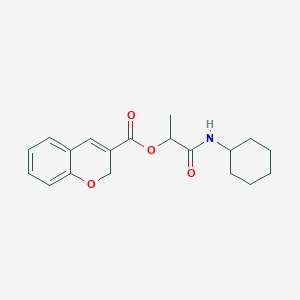
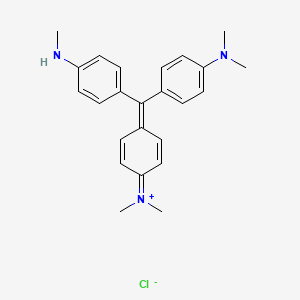
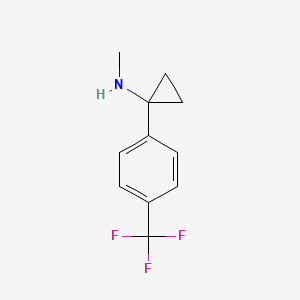
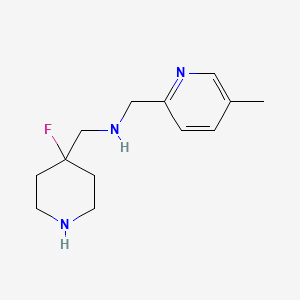
![5-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15220077.png)
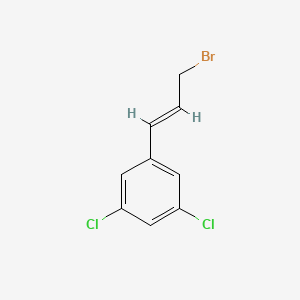
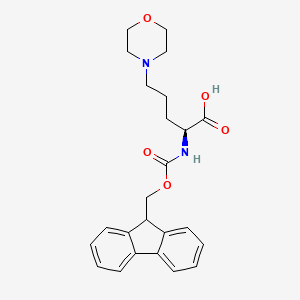
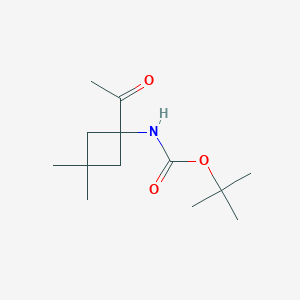
![1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15220109.png)
